molecular formula C7H8N2OS B1443142 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one CAS No. 304021-16-7

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

Cat. No.: B1443142
CAS No.: 304021-16-7
M. Wt: 168.22 g/mol
InChI Key: DBHYNUPWRUCSDP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1H,2H,3H,4H,5H-thieno[3,2-e]diazepin-5-one reflects its complex heterocyclic structure and provides essential information for chemical identification and database searches. According to IUPAC conventions, the compound is formally designated as 1,2,3,4-tetrahydrothieno[3,2-e]diazepin-5-one, indicating the presence of a saturated seven-membered diazepine ring fused to a thiophene ring system. This nomenclature system clearly delineates the positions of hydrogen atoms and the oxidation state of specific carbon centers within the molecular framework.

The compound's chemical registry number CAS 304021-16-7 serves as a unique identifier in chemical databases and regulatory systems worldwide. This CAS number provides unambiguous identification across various chemical information systems and ensures accurate communication between researchers, suppliers, and regulatory bodies. The molecular formula C7H8N2OS indicates the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 168.22 daltons.

The standard International Chemical Identifier (InChI) for this compound is InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10), with the corresponding InChI key DBHYNUPWRUCSDP-UHFFFAOYSA-N. These identifiers provide machine-readable representations of the molecular structure and enable precise identification across chemical databases and computational platforms. The Simplified Molecular-Input Line-Entry System (SMILES) notation C1CNC(=O)C2=C(N1)C=CS2 offers a compact linear representation of the molecular structure that facilitates computational analysis and database searching.

Properties

IUPAC Name

1,2,3,4-tetrahydrothieno[3,2-e][1,4]diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHYNUPWRUCSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thieno and Diazepinone Precursors

  • Starting Materials: The key starting materials are 3-aminothiophenes or substituted thieno compounds and appropriate diazepinone precursors.
  • Reaction Conditions: Acidic conditions are commonly employed to facilitate cyclization. The reaction is often carried out under reflux or controlled heating to promote ring closure.
  • Outcome: The cyclization yields the fused thieno[3,2-e]diazepin-5-one ring system, characterized by a seven-membered diazepine ring fused to a thiophene ring.

This method is supported by data from Vulcanchem, which describes the synthesis involving cyclization of appropriate precursors under controlled conditions to afford the target compound with high specificity.

Detailed Synthetic Procedure Example

A representative synthetic route can be summarized as follows:

Step Reagents and Conditions Description
1 3-Aminothiophene derivative + diazepinone precursor Mix under acidic conditions (e.g., HCl or acetic acid)
2 Heat the mixture Reflux or controlled heating (temperature range 80–130 °C)
3 Cyclization Formation of the fused thieno[3,2-e]diazepin-5-one ring
4 Work-up Cooling, neutralization, and isolation of the solid product
5 Purification Recrystallization or chromatography to obtain pure compound

This procedure aligns with the general synthesis described in the literature and commercial suppliers' data.

Analytical Characterization

Post-synthesis, the compound is characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^15N NMR spectra confirm the structure and ring formation. Computational methods such as GIAO/B3LYP/6-311++G(d,p) calculations assist in assigning chemical shifts and confirming regiospecificity.
  • Mass Spectrometry (MS): Confirms molecular weight and purity.
  • Infrared Spectroscopy (IR): Identifies characteristic functional groups, especially the carbonyl (C=O) stretch of the diazepinone ring.
  • X-ray Crystallography: Provides definitive structural confirmation, particularly for ring conformation and fusion.

Research Findings and Comparative Data

A study on related diazepinone compounds reveals:

Compound Type Synthesis Method Structural Features Analytical Techniques Notes
1,4-Diazepin-5-ones fused with thiophene Cyclization under acidic conditions Seven-membered diazepine ring fused to thiophene NMR (^1H, ^13C, ^15N), MS, IR, X-ray Ring inversion barriers studied computationally
3-Aminobenzo[b]thiophenes (related) Microwave-assisted annulation Thiophene ring with amino substituent MS, NMR Rapid synthesis, potential for adaptation

The computational and experimental data demonstrate the stability and conformational properties of the fused ring system, crucial for further medicinal chemistry applications.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Starting materials 3-Aminothiophenes, diazepinone precursors Purity affects yield
Solvent Acidic media (e.g., acetic acid, HCl) or DMSO for microwave methods Solvent choice influences reaction rate
Temperature 80–130 °C Higher temperatures favor cyclization
Reaction time Several hours to minutes (microwave) Microwave reduces time significantly
Purification Recrystallization, chromatography Ensures high purity for characterization
Yield Moderate to high (varies with method) Optimization needed for scale-up

Chemical Reactions Analysis

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications :

  • Antimicrobial Activity : Research indicates that thieno[3,2-e][1,4]diazepinones exhibit significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Some derivatives have demonstrated activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV), suggesting potential as antiviral agents.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle arrest.

Synthesis of Complex Compounds

In organic synthesis, 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.

Material Science

The compound's unique properties make it suitable for use in developing new materials. For example:

  • Polymeric Materials : Research is ongoing into using thieno[3,2-e][1,4]diazepinones in polymer synthesis to create materials with improved thermal stability and mechanical properties.
  • Nanotechnology : Its application in nanomaterials is being explored due to its potential to enhance the properties of nanoparticles used in drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several thieno[3,2-e][1,4]diazepinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings revealed that the compound induced significant apoptosis at concentrations as low as 10 µM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzo[e][1,4]diazepin-5-one Derivatives

Several benzo-fused diazepinones demonstrate structural and synthetic parallels:

  • 3H-Benzo[e][1,4]diazepin-5(4H)-one (CAS: 40078-07-7): Features a benzene ring fused to the diazepinone system. Molecular weight: 160.17 g/mol, with applications in pharmaceutical intermediates .
  • 9-Chloro-2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one (Compound 2g): Synthesized via copper-catalyzed one-pot reactions (59% yield), with chloro and thiophenylmethyl substituents altering reactivity and solubility .

Key Differences :

  • The thieno[3,2-e] system in the target compound introduces sulfur-based electronic effects, contrasting with the benzene ring's planar aromaticity in benzo derivatives.
  • Substituents like chloro or methyl groups (e.g., 7-Methyl-2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one , Compound 2h, 64% yield) enhance steric bulk and modulate lipophilicity .

Pyrido[2,3-e][1,4]diazepin-3-one (CAS: 894852-27-8)

  • Molecular Formula : C₈H₉N₃O; Molecular Weight : 163.18 g/mol.
  • Features a pyridine ring fused to the diazepinone, replacing the thiophene.

Thieno[3,4-b][1,4]diazepin-2(3H)-one, 1,4-dimethyl (CAS: 143810-70-2)

  • Differs in thiophene ring position ([3,4-b] vs. [3,2-e]) and methyl substituents. The altered ring fusion geometry impacts π-conjugation and steric accessibility .

Observations :

  • Benzo[e] derivatives exhibit higher synthetic yields (59–68%), likely due to optimized copper-catalyzed protocols .
  • The thieno analogue’s discontinued status suggests challenges in scalability or stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) Key Functional Groups
1H,2H,3H,4H,5H-Thieno[3,2-e][1,4]diazepin-5-one 168.22 (C₇H₈N₂OS) Low (nonpolar solvents) Thiophene, lactam
Pyrido[2,3-e][1,4]diazepin-3-one 163.18 Moderate (polar aprotic) Pyridine, lactam
3H-Benzo[e][1,4]diazepin-5(4H)-one 160.17 Low (aromatic solvents) Benzene, lactam
Compound 2g ~350 (estimated) Moderate (DMSO) Chloro, thiophen-2-ylmethyl

Notes:

  • Pyrido derivatives may display better aqueous solubility due to nitrogen’s lone pairs .

Biological Activity

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thieno ring with a diazepinone structure, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Formula : C7H8N2OS
Molecular Weight : 182.22 g/mol
CAS Number : 304021-16-7
IUPAC Name : 1H-thieno[3,2-e][1,4]diazepin-5-one

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets through binding interactions that alter their functional states. The exact mechanisms can vary based on the biological context and the specific applications being studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

  • Study Findings : A study reported that derivatives of this compound demonstrated activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the structure of the substituents on the diazepine ring .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Case Study : In vitro studies have shown that this compound inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 5 µM and 8 µM respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituent Effects : Modifications at the nitrogen or sulfur atoms within the thieno-diazepine framework can enhance or diminish biological activity. For example:
    • N-acylation at the N-3 position has been shown to increase potency against certain targets .
    • Alkyl substitutions at specific positions on the thieno ring can also lead to varying degrees of receptor affinity.

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntimicrobialMIC values: 10 - 50 µg/mL
AnticancerIC50 in MCF-7: ~5 µM; HeLa: ~8 µM
Receptor ModulationIncreased potency via N-acylation

Q & A

Q. What are the established synthetic routes for 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-derived precursors with diazepine intermediates. For example, analogous heterocyclic compounds are synthesized using catalysts like [Sipim]HSO4 under reflux conditions (70–90°C), with yields optimized by controlling stoichiometry and reaction time . Palladium-catalyzed coupling (e.g., Pd₂(dba)₃/BINAP systems) in toluene at 100°C has also been employed for structurally related diazepines, achieving ~60% yield after purification via prep-TLC . Key optimization parameters include inert atmosphere (N₂), solvent choice, and catalyst loading.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Characterization relies on 1H/13C NMR (δ 1.4–8.1 ppm for protons, 30–160 ppm for carbons) and mass spectrometry (ESI+: m/z 448 [M+H]+ observed in related compounds) . Purity is confirmed via thin-layer chromatography (TLC) with ethanol recrystallization . For structural elucidation, compare experimental NMR data with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities in ring substituent positions.

Q. What are common impurities in the synthesis of thieno-diazepinones, and how are they addressed?

  • Methodological Answer : Impurities often arise from incomplete cyclization or side reactions (e.g., oxidation of the thiophene moiety). Prep-TLC or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound. For example, EP/Pharma standards highlight impurities like 4-methyl-dipyridodiazepinones, resolved via gradient elution . Regular monitoring via HPLC (C18 column, acetonitrile/water mobile phase) is recommended.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models or molecular docking (e.g., MOE software) to assess binding affinity to GABAₐ receptors, a target for benzodiazepines . Parameterize the compound’s electronegative sites (e.g., diazepinone carbonyl) and compare with known agonists like temazepam (see PubChem data for structural analogs) . Validate predictions with in vitro assays (e.g., radioligand binding in neuronal membranes).

Q. What strategies resolve contradictions in spectral data for thieno-diazepinone derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 2.4–3.2 ppm for methylpiperazine groups) may arise from solvent polarity or tautomerism. Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria . Cross-validate with X-ray crystallography (if crystalline) or 2D-COSY to assign proton-proton correlations unambiguously .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Replace traditional solvents (toluene, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) . Catalytic systems like ionic liquids ([Sipim]HSO4) reduce waste and enable solvent-free conditions for precursor synthesis . Microwave-assisted synthesis (100–120°C, 30 min) can also enhance efficiency and yield while minimizing energy use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Reactant of Route 2
Reactant of Route 2
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

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